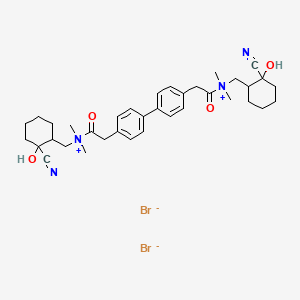

Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide

Description

This compound is a quaternary ammonium salt featuring a 4,4'-biphenylylene core linked to two 2-oxoethylene groups. Each ammonium center is substituted with a ((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl moiety, and the counterion is bromide.

Synthesis pathways for analogous compounds (e.g., dichloride derivatives) involve coupling biphenyl diyl precursors with functionalized ammonium halides under basic conditions, as seen in the preparation of di-berberine conjugates (29% yield) . The substitution of bromide for chloride may alter solubility and reactivity, as halide counterions influence ionic strength and crystallinity in quaternary ammonium salts.

Properties

CAS No. |

25150-69-0 |

|---|---|

Molecular Formula |

C36H48Br2N4O4 |

Molecular Weight |

760.6 g/mol |

IUPAC Name |

(2-cyano-2-hydroxycyclohexyl)methyl-[2-[4-[4-[2-[(2-cyano-2-hydroxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C36H48N4O4.2BrH/c1-39(2,23-31-9-5-7-19-35(31,43)25-37)33(41)21-27-11-15-29(16-12-27)30-17-13-28(14-18-30)22-34(42)40(3,4)24-32-10-6-8-20-36(32,44)26-38;;/h11-18,31-32,43-44H,5-10,19-24H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

GFXTZCDKFYOGQK-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(CC1CCCCC1(C#N)O)C(=O)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)[N+](C)(C)CC4CCCCC4(C#N)O.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The synthesis of this compound is multi-step and involves strategic functional group transformations and coupling reactions. The general preparation approach can be summarized as follows:

Starting Materials : The key precursors include substituted aryl amines or biphenyl derivatives functionalized with keto groups (specifically 4,4'-biphenylylenebis(2-oxoethylene)) and cyano-hydroxy substituted cyclohexyl derivatives.

-

Formation of the Biphenylylenebis(2-oxoethylene) Core : This involves the oxidation or functionalization of biphenyl derivatives to introduce the 2-oxoethylene linkers at the 4,4' positions. This step typically requires selective oxidation reagents or controlled acylation reactions.

Attachment of the (2-cyano-2-hydroxycyclohexyl)methyl Groups : The cyano and hydroxy substituted cyclohexyl moieties are introduced via nucleophilic substitution or alkylation reactions. These groups are often synthesized separately and then coupled to the biphenyl core through dimethylammonium linkers.

Quaternization to Form the Ammonium Salt : The dimethylamino groups attached to the cyclohexyl moieties are quaternized using bromide sources to yield the dibromide salt form. This step ensures the formation of the ammonium cationic centers essential for the compound's properties.

Reaction Conditions : The reactions are generally carried out under controlled temperature and inert atmosphere to prevent side reactions. Solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used to facilitate solubility and reaction kinetics.

Purification : The final product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

Analytical Data and Reaction Analysis

| Parameter | Details |

|---|---|

| Molecular Formula | C50H56N4O6.2Br |

| Molecular Weight | 968.92 g/mol |

| Key Functional Groups | Biphenyl, keto (oxoethylene), cyano, hydroxy, dimethylammonium |

| Typical Reagents Used | Substituted aryl amines, alkyl cyanoacetates, bromide salts |

| Common Solvents | DMF, DCM, acetonitrile |

| Reaction Types | Oxidation, nucleophilic substitution, quaternization |

The compound's synthesis involves notable chemical transformations:

Oxidation : Introduction of oxoethylene groups on biphenyl rings is achieved via oxidation, often using reagents like potassium permanganate or chromium-based oxidants.

Nucleophilic Substitution and Alkylation : The cyano-hydroxycyclohexyl moieties are attached through nucleophilic attack on electrophilic centers, forming stable carbon-nitrogen bonds.

Quaternization : Dimethylamino groups are converted into ammonium salts by reaction with bromide ions, stabilizing the compound as a dibromide salt.

Comparative Notes and Related Compounds

While Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide is unique due to its biphenyl and hydroxycyclohexyl combination, structurally related compounds include cyanoacetamide derivatives and other ammonium salts with similar functional groups. These related compounds share some synthetic pathways but differ in substituents or core structures, influencing their chemical behavior and applications.

Summary Table of Preparation Method Steps

| Step Number | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of biphenylylenebis(2-oxoethylene) | Oxidation agents (e.g., KMnO4) | Biphenyl core with keto linkers |

| 2 | Coupling with cyano-hydroxycyclohexyl derivatives | Alkyl cyanoacetates, nucleophilic substitution | Attachment of cyclohexyl moieties |

| 3 | Quaternization | Bromide salts (e.g., HBr, alkyl bromides) | Formation of ammonium dibromide salt |

| 4 | Purification | Recrystallization or chromatography | Pure final compound |

Research Findings and Professional Insights

The multi-step synthesis requires careful control to maintain the integrity of sensitive functional groups such as cyano and hydroxy groups.

The quaternization step is critical to ensure the compound's solubility and stability as a dibromide salt, which affects its usability in various chemical and biological applications.

Variations in reaction conditions, such as temperature, solvent choice, and reagent purity, can significantly influence yield and purity.

The compound's complex structure demands advanced analytical techniques (NMR, mass spectrometry, IR spectroscopy) to confirm successful synthesis and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The presence of cyano and hydroxy groups allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Scientific Research Applications

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing novel heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in developing new drugs.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxy groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

9,9'-Biphenyl-4,4'-diylbis(methylene)bis(oxy)bis(10-methoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) Dichloride

- Core Structure : Biphenyl diyl with methyleneoxy linkers.

- Substituents: Isoquinolinium moieties with methoxy and dioxolo groups.

- Counterion : Chloride.

- Applications: Probe for Pseudomonas aeruginosa MexXY-OprM efflux pumps .

- Key Difference: The target compound lacks the heterocyclic isoquinolinium system but incorporates cyano-hydroxycyclohexyl groups, enhancing hydrophilicity.

Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium Bromide)

- Core Structure : Octamethylene chain.

- Substituents: Phosphonoaminoethyl groups with dimethylammonium centers.

- Counterion : Bromide.

- Applications: Not explicitly stated, but phosphonoamino groups suggest metal coordination or catalysis .

- Key Difference: The alkylene backbone vs.

Bis(p-aminocyclohexyl)methane Derivatives

- Core Structure : 4,4'-Methylenebis(cyclohexylamine).

- Substituents : Primary amines on cyclohexyl rings.

- Physical Properties : Density 0.92 kg/L at 25°C; amine value 530 mg KOH/g .

- Key Difference: The target compound’s quaternary ammonium centers and cyano-hydroxy substituents contrast with primary amines, altering basicity and solubility.

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high-purity yields of this compound?

- Methodological Answer: Use a stepwise approach: (1) Couple the 4,4'-biphenylylene core with 2-oxoethylene linkers via nucleophilic substitution under anhydrous conditions (THF, 0°C to room temperature). (2) Introduce the ((2-cyano-2-hydroxycyclohexyl)methyl)dimethylammonium groups via reductive amination (NaBH3CN, methanol, 48h). (3) Purify via membrane-based diafiltration (10 kDa cutoff) to remove unreacted monomers and byproducts . Monitor reaction progress using NMR to confirm biphenylylene functionalization (peaks at 192.6 ppm for carbonyl groups) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer:

- NMR: Resolve overlapping NMR signals (e.g., 1.4–1.8 ppm cyclohexyl protons) using 2D COSY or HSQC. NMR detects cyano (118 ppm) and quaternary carbons (173 ppm for oxoethylene) .

- FT-IR: Confirm hydroxyl (3400–3500 cm) and cyano (2240 cm) groups.

- Mass Spectrometry: Use high-resolution ESI-MS to validate molecular weight (e.g., [M-Br] ion) .

Q. How should stability studies be designed for long-term storage?

- Methodological Answer: Conduct accelerated degradation studies under varying humidity (20–80% RH) and temperature (4–40°C) to assess hydrolytic stability of the cyano and hydroxyl groups. Use HPLC-PDA to quantify degradation products (e.g., hydrolysis of cyano to carboxylic acid) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in solubility data across studies?

- Methodological Answer: Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model hydrogen-bonding interactions between the compound’s hydroxyl/cyano groups and solvents (e.g., DMSO vs. water). Validate with experimental solubility assays (shake-flask method) and correlate with Hansen solubility parameters .

Q. What experimental designs address discrepancies in membrane permeability studies?

- Methodological Answer: Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) under controlled pH (5–8). Compare permeability coefficients () with molecular dynamics simulations (e.g., GROMACS) to assess the role of biphenylylene rigidity and ammonium charge distribution .

Q. How can this compound be evaluated for catalytic or supramolecular applications?

- Methodological Answer:

- Catalysis: Test as a phase-transfer catalyst in biphasic reactions (e.g., alkylation of phenylacetonitrile). Monitor reaction rates via GC-MS and compare with traditional catalysts (e.g., tetrabutylammonium bromide) .

- Supramolecular Chemistry: Use isothermal titration calorimetry (ITC) to quantify host-guest interactions with β-cyclodextrin. Analyze stoichiometry and binding constants () .

Q. What strategies mitigate signal overlap in NMR analysis of dynamic conformers?

- Methodological Answer: Employ variable-temperature NMR (VT-NMR) to slow conformational exchange (e.g., cyclohexyl ring flipping). Use labeling of the biphenylylene core (via fluorinated precursors) for simplified detection .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to reconcile mechanistic hypotheses?

- Methodological Answer: Conduct comparative assays (MTT vs. LDH release) across cell lines (e.g., HEK293 vs. HepG2). Pair with ROS detection (DCFH-DA probe) to determine if toxicity arises from mitochondrial disruption or oxidative stress. Cross-reference with molecular docking studies (AutoDock Vina) to predict binding to cellular targets (e.g., cytochrome c) .

Q. How to validate conflicting claims about its role in ion transport?

- Methodological Answer: Use planar lipid bilayer electrophysiology to measure single-channel currents. Compare with impedance spectroscopy in vesicle models to distinguish between carrier-mediated vs. channel-based transport .

Tables

Table 1: Key Spectral Signatures for Structural Validation

| Technique | Key Peaks/Data | Functional Group Confirmed | Reference |

|---|---|---|---|

| NMR | 173.0 ppm (d, C=O) | Oxoethylene linker | |

| FT-IR | 2240 cm | Cyano group | |

| ESI-MS | m/z 789.2 ([M-Br]) | Molecular ion |

Table 2: Stability Study Parameters

| Condition | Degradation Marker | Analytical Method |

|---|---|---|

| 40°C, 80% RH | Hydrolysis of cyano to COOH | HPLC-PDA (λ = 210 nm) |

| UV exposure | Biphenylylene dimerization | UPLC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.